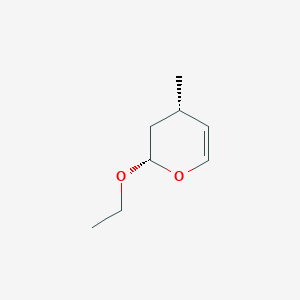
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction typically involves the formation of a six-membered ring through a 5-exo-tet ring closure reaction, which is controlled by chelation to ensure high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, enabling the creation of more complex molecules with specific stereochemistry.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Wirkmechanismus
The mechanism by which (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran: This diastereomer has different stereochemistry at one of the chiral centers, leading to distinct chemical properties and reactivity.
(2S,4S)-2-methoxy-4-methyl-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran lies in its specific stereochemistry, which imparts distinct chemical properties and potential applications. Its ability to undergo selective reactions and fit into specific molecular targets makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
497161-61-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
FYICJILYYFSSLQ-SFYZADRCSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@H](C=CO1)C |
Kanonische SMILES |
CCOC1CC(C=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
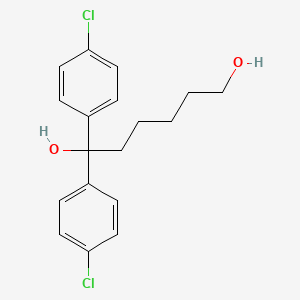
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)


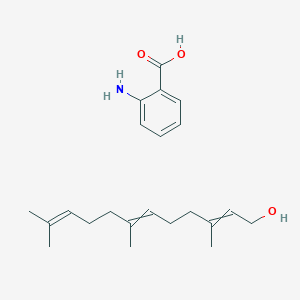
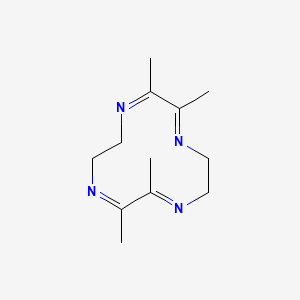
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
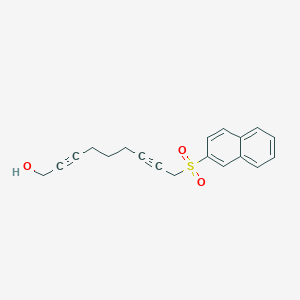
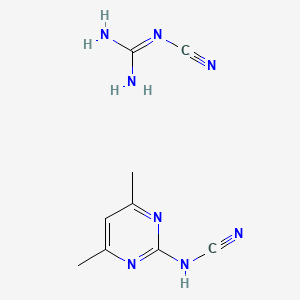
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
